molecular formula C12H20N2 B8688853 1-amino-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane

1-amino-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane

Cat. No. B8688853
M. Wt: 192.30 g/mol
InChI Key: YOVKPWFZFDXSEK-UHFFFAOYSA-N
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Patent
US04922021

Procedure details

2.5 ml of a 90% hydrazine hydrate are added to a solution of 3.0 g (9.3 mmoles) of 1-phthalimido-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane in 30 ml of ethanol, and the mixture is boiled for one hour. Next day the mixture is processed as described in Example 11, and the crude product is distilled under reduced pressure. 1.33 g (74.5%) of 1-amino-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane are obtained; b.p.: 97°-99° C./53.3 Pa. The monohydrochloride of the product, prepared as described in Example 1, melts at 158°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phthalimido-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8]([CH2:9][CH:10]([N:12]([CH3:21])[C:13]2[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:20])[CH3:11])C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][CH:10]([N:12]([CH3:21])[C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:20])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
1-phthalimido-2-[N-methyl-N-(2,6-dimethylphenyl)-amino]-propane
Quantity
3 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(C)N(C1=C(C=CC=C1C)C)C)=O)=CC=CC2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(C)N(C1=C(C=CC=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.